molecular formula C21H19NO4 B2604234 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate CAS No. 622791-20-2

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate

Cat. No.: B2604234
CAS No.: 622791-20-2
M. Wt: 349.386
InChI Key: FWFTWLWSOUGFAD-ODLFYWEKSA-N
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Description

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate is a complex organic compound featuring a benzofuran core, a pyridine ring, and a cyclohexanecarboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzofuran Core: Starting from a suitable phenol derivative, cyclization can be achieved using an acid catalyst to form the benzofuran ring.

    Introduction of the Pyridine Ring: The pyridine moiety can be introduced via a condensation reaction with a pyridine aldehyde under basic conditions.

    Esterification: The final step involves esterification with cyclohexanecarboxylic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran and pyridine rings.

    Reduction: Reduced forms of the carbonyl groups, leading to alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate serves as an intermediate for the synthesis of more complex molecules, including potential pharmaceuticals.

Biology and Medicine

The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-oxo-2-(pyridin-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate
  • (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate

Uniqueness

The position of the pyridine ring in (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate provides unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its isomers and other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20-17-9-8-16(25-21(24)15-6-2-1-3-7-15)12-18(17)26-19(20)11-14-5-4-10-22-13-14/h4-5,8-13,15H,1-3,6-7H2/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFTWLWSOUGFAD-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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